(4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride
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Overview
Description
(4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a methyl group, attached to a cyclopropylmethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the amino and methyl groups. The cyclopropylmethanone moiety is then attached through a series of condensation reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the cyclopropylmethanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropylmethanone moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one: Similar structure but with a different carbonyl-containing moiety.
1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one: Another similar compound with a different substitution pattern.
Uniqueness
(4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrochloride salts also enhances its applicability in various research fields.
Properties
IUPAC Name |
(4-amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-7-6-12(5-4-9(7)11)10(13)8-2-3-8;/h7-9H,2-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZKZASYFNEZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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